N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine
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Overview
Description
N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine is a complex organic compound characterized by the presence of dichlorobenzylidene and pyridinyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 4-(2-pyridinyl)-1-piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazine
- N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperidinamide
Uniqueness
N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine stands out due to its unique combination of dichlorobenzylidene and pyridinyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H16Cl2N4 |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
(E)-1-(2,6-dichlorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C16H16Cl2N4/c17-14-4-3-5-15(18)13(14)12-20-22-10-8-21(9-11-22)16-6-1-2-7-19-16/h1-7,12H,8-11H2/b20-12+ |
InChI Key |
WHKVNFFFCKGDHE-UDWIEESQSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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